Nitric acid--morpholine (1/1)
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Overview
Description
Nitric acid–morpholine (1/1) is a chemical compound formed by the combination of nitric acid and morpholine in a 1:1 molar ratio. Nitric acid is a highly corrosive and strong oxidizing agent, while morpholine is a heterocyclic amine with both amine and ether functional groups. The resulting compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–morpholine (1/1) typically involves the direct reaction of nitric acid with morpholine. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations. The general reaction can be represented as:
HNO3+C4H9NO→C4H9NO⋅HNO3
Industrial Production Methods: In an industrial setting, the production of nitric acid–morpholine (1/1) involves the careful addition of morpholine to a concentrated nitric acid solution. The reaction is typically conducted in a reactor equipped with cooling systems to manage the exothermic nature of the process. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Nitric acid–morpholine (1/1) can undergo oxidation reactions due to the presence of nitric acid, which is a strong oxidizing agent.
Substitution: The compound can participate in substitution reactions where the morpholine ring can be modified by various electrophiles or nucleophiles.
Neutralization: As an acid-base complex, it can undergo neutralization reactions with bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Neutralization: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Oxidation: Products may include nitro derivatives or oxidized morpholine compounds.
Substitution: Substituted morpholine derivatives.
Neutralization: Water and corresponding salts.
Scientific Research Applications
Nitric acid–morpholine (1/1) finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of nitric acid–morpholine (1/1) involves the interaction of nitric acid with various substrates, leading to oxidation or nitration reactions. The morpholine component can act as a nucleophile, participating in substitution reactions. The compound’s effects are mediated through the formation of reactive intermediates, which can interact with molecular targets such as proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Nitric acid–piperidine (1/1): Similar in structure but with piperidine instead of morpholine.
Nitric acid–pyrrolidine (1/1): Contains pyrrolidine, another heterocyclic amine.
Nitric acid–aniline (1/1): Aniline replaces morpholine, leading to different reactivity.
Uniqueness: Nitric acid–morpholine (1/1) is unique due to the presence of both amine and ether functionalities in the morpholine ring, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
21367-28-2 |
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Molecular Formula |
C4H10N2O4 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
morpholine;nitric acid |
InChI |
InChI=1S/C4H9NO.HNO3/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;(H,2,3,4) |
InChI Key |
MAEFKOGCPNLAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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